molecular formula C7H8ClNO B022557 4-Chloro-2,3-dimethylpyridine 1-oxide CAS No. 59886-90-7

4-Chloro-2,3-dimethylpyridine 1-oxide

Cat. No. B022557
Key on ui cas rn: 59886-90-7
M. Wt: 157.6 g/mol
InChI Key: MCUYHRNUDDANSO-UHFFFAOYSA-N
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Patent
US06806371B2

Procedure details

83.0 g (0.49 mol) of 4-nitro-2,3-dimethylpyridine N-oxide and 90 g (1.54 mol) of NaCl were admixed with 1350 ml of CH3CN, 180 ml of aq. HCl (36%) and 16.6 g of benzyltributylammonium chloride, and the resulting suspension was boiled under reflux with stirring for 12 h. The resulting reaction mixture was adjusted to pH=9 using 350 ml of 20% NaOH, wherefor the existing precipitate largely dissolved. The organic phase was separated off, water was added to the aqueous phase until the precipitate had completely dissolved, and it was subsequently extracted using dichloromethane. The organic phases were combined and the solvent was removed under reduced pressure. 76.6 g (98.5%) of 4-chloro-2,3-dimethylpyridine N-oxide were obtained.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
16.6 g
Type
catalyst
Reaction Step Five
Name
Quantity
1350 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][N+:7]([O-:10])=[C:6]([CH3:11])[C:5]=1[CH3:12])([O-])=O.[Na+].[Cl-:14].Cl.[OH-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.CC#N>[Cl:14][C:4]1[CH:9]=[CH:8][N+:7]([O-:10])=[C:6]([CH3:11])[C:5]=1[CH3:12] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=[N+](C=C1)[O-])C)C
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
16.6 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
1350 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
wherefor the existing precipitate largely dissolved
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
ADDITION
Type
ADDITION
Details
water was added to the aqueous phase until the precipitate
DISSOLUTION
Type
DISSOLUTION
Details
had completely dissolved
EXTRACTION
Type
EXTRACTION
Details
it was subsequently extracted
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C(=[N+](C=C1)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 76.6 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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